molecular formula C10H17N3O B11775259 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole

1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole

Cat. No.: B11775259
M. Wt: 195.26 g/mol
InChI Key: LCQDVYNDWCAJQF-SECBINFHSA-N
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Description

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is a substituted pyrazole derivative characterized by methyl groups at the 1-, 3-, and 5-positions of the pyrazole ring and a chiral (3R)-pyrrolidin-3-yloxy substituent at the 4-position. Pyrazole derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial properties . The methyl groups enhance lipophilicity, while the pyrrolidine-oxy group may participate in hydrogen bonding or serve as a pharmacophore in receptor binding.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole

InChI

InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3/t9-/m1/s1

InChI Key

LCQDVYNDWCAJQF-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)O[C@@H]2CCNC2

Canonical SMILES

CC1=C(C(=NN1C)C)OC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-trimethylpyrazole with a pyrrolidinyl derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Families

(2014) highlights pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 2, 3, 6–11). These compounds feature fused heterocyclic systems, contrasting with the simpler monosubstituted pyrazole structure of the target compound. Key differences include:

  • Ring Fusion vs.
  • Substituent Effects: The target’s (3R)-pyrrolidin-3-yloxy group introduces chirality and basicity (pKa ~10–11 for pyrrolidine), unlike the imino or hydrazine groups in ’s compounds, which may engage in tautomerism or nucleophilic reactions .

Heterocyclic Derivatives with Coumarin and Tetrazole Moieties

(2023) describes pyrazole-tetrazole-coumarin hybrids (e.g., compounds 4i , 4j ). These differ markedly from the target compound:

  • Bulkier Substituents : The coumarin and tetrazole groups in 4i/4j increase molecular weight (>500 g/mol) and π-conjugation, likely reducing solubility compared to the target compound (~250–300 g/mol).
  • Functional Diversity : The tetrazole ring in 4i/4j provides a bioisostere for carboxylic acids, while the target’s pyrrolidine-oxy group may act as a hydrogen-bond acceptor .

Comparative Data Table

Property 1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole Pyrazolo[3,4-d]pyrimidine (Compound 2 ) Coumarin-Tetrazole Hybrid (Compound 4i )
Core Structure Monosubstituted pyrazole Fused pyrazolopyrimidine Pyrazole-tetrazole-coumarin hybrid
Molecular Weight ~250–300 g/mol (estimated) ~300–350 g/mol >500 g/mol
Key Substituents Methyl, (3R)-pyrrolidin-3-yloxy Imino, p-tolyl Coumarin, tetrazole, pyrimidinone
Chirality Yes (R-configuration) No No
Potential Bioactivity Kinase inhibition (hypothesized) Anticancer (reported in analogues) Fluorescence, antimicrobial (inferred)

Research Findings and Implications

  • Synthetic Complexity : The target compound’s stereoselective synthesis likely requires chiral resolution or asymmetric catalysis, whereas fused pyrazolopyrimidines () involve cyclocondensation or isomerization steps .
  • In contrast, coumarin hybrids () are explored for fluorescence imaging .
  • Stability : The target’s methyl groups may enhance metabolic stability compared to hydrazine-containing derivatives (), which are prone to oxidation .

Biological Activity

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The chemical structure of this compound can be represented by the following properties:

PropertyValue
Chemical Formula C₉H₁₄N₄O
Molecular Weight 182.23 g/mol
IUPAC Name 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]pyrazole
PubChem CID 16048503

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activity. Preliminary studies suggest that it may act as a ligand for various receptors in the central nervous system (CNS), influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.

Pharmacological Effects

  • CNS Effects : Research indicates that this compound may exhibit neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Some studies have suggested that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
  • Antioxidant Properties : The compound has shown promise as an antioxidant, which could contribute to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotective Studies : In vitro studies have demonstrated that similar pyrazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis.
  • Behavioral Studies : Animal models have been used to assess the anxiolytic effects of related compounds, indicating potential behavioral modifications when administered.
  • Inflammation Models : Research involving inflammatory models has shown that certain derivatives can reduce pro-inflammatory cytokine levels.

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